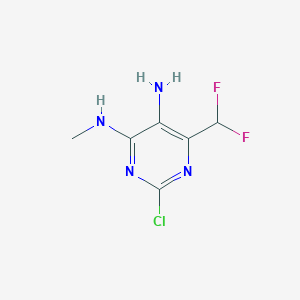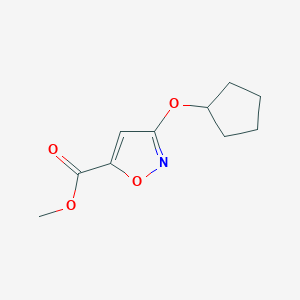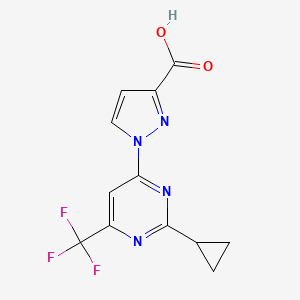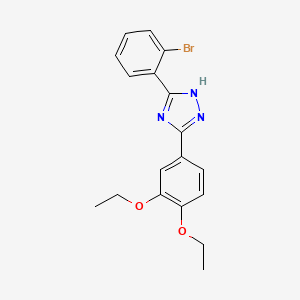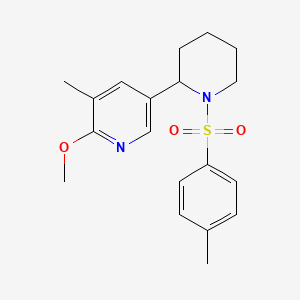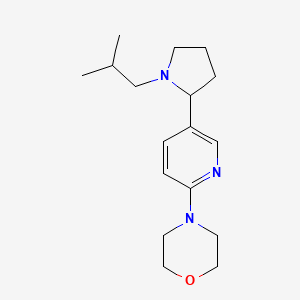
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ベンジル-2-(ピロリジン-3-イル)プロパン-2-アミン二塩酸塩は、5員環の窒素含有複素環であるピロリジン環を特徴とする化学化合物です。
準備方法
合成経路と反応条件
N-ベンジル-2-(ピロリジン-3-イル)プロパン-2-アミン二塩酸塩の合成は、通常、ピロリジン環の構築に続き、官能基化が行われます。一般的な方法の1つは、銅(I)/ClickFerrophos錯体を触媒とする、N-ベンジリデングリシン酸メチルと電子不足アルケンの非対称な1,3-双極子環状付加反応です。 この反応は、高ジアステレオ選択性およびエナンチオ選択性で、exo-2,4,5-三置換および2,3,4,5-置換ピロリジンを生じます .
工業的生産方法
この化合物の工業的生産方法には、収率と純度を最適化した同様の環状付加反応を用いた大規模合成が含まれる場合があります。自動反応器と連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
N-ベンジル-2-(ピロリジン-3-イル)プロパン-2-アミン二塩酸塩は、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この反応により、酸素含有官能基が導入される可能性があります。
還元: この反応により、酸素が除去されたり、水素が導入されたりする可能性があります。
置換: この反応により、ある官能基が別の官能基に置き換えられる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム (LiAlH₄) と水素化ホウ素ナトリウム (NaBH₄) があります。
置換: 一般的な試薬には、ハロゲン (例:塩素、臭素) と求核剤 (例:アミン、アルコール) があります。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学研究への応用
N-ベンジル-2-(ピロリジン-3-イル)プロパン-2-アミン二塩酸塩には、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体などの生体標的との相互作用について研究されています。
医学: 薬物開発の前駆体として、治療効果の可能性について調査されています。
工業: 医薬品やファインケミカルの製造に使用されています。
科学的研究の応用
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
N-ベンジル-2-(ピロリジン-3-イル)プロパン-2-アミン二塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピロリジン環は、その3次元構造と立体化学のために、結合親和性と選択性を高めることができます。この相互作用は、生体経路を調節し、治療効果を生み出す可能性があります。
類似の化合物との比較
類似の化合物
N-ベンジル-2-ピロリドン誘導体: これらの化合物もピロリジン環を特徴とし、その抗酸化作用と酵素阻害作用について研究されてきました.
ピリジン-2-アミン誘導体: これらの化合物はピリジン環を含み、さまざまな化学および生物学的な用途に使用されています.
独自性
N-ベンジル-2-(ピロリジン-3-イル)プロパン-2-アミン二塩酸塩は、ピロリジン環とベンジル基とプロパン-2-アミン部分を組み合わせた独自の構造を持つため、独特です。この独特の組み合わせは、生物活性と治療用途の可能性を高めます。
類似化合物との比較
Similar Compounds
N-Benzyl-2-pyrrolidone derivatives: These compounds also feature a pyrrolidine ring and have been studied for their antioxidant and enzyme inhibitory properties.
Pyridin-2-amine derivatives: These compounds contain a pyridine ring and are used in various chemical and biological applications.
Uniqueness
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride is unique due to its specific structure, which combines a pyrrolidine ring with a benzyl group and a propan-2-amine moiety. This unique combination enhances its potential for biological activity and therapeutic applications.
特性
分子式 |
C14H24Cl2N2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
N-benzyl-2-pyrrolidin-3-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-14(2,13-8-9-15-11-13)16-10-12-6-4-3-5-7-12;;/h3-7,13,15-16H,8-11H2,1-2H3;2*1H |
InChIキー |
BTKXFLPFJFDHEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCNC1)NCC2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



